Selective Inhibition of 17β-HSD2 over 17β-HSD1: A >450-Fold Selectivity Window
In the same in vitro assay system using human placental enzymes, 2-Hydroxy-But-3-Enoic Acid Allyl Ester inhibits 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC50 of 222 nM, while exhibiting negligible inhibition of 17β-HSD1 (IC50 >100,000 nM) . This corresponds to a selectivity ratio of >450 in favor of 17β-HSD2. The assay used [2,4,6,7-³H]-estradiol as substrate and measured product formation after 20 minutes .
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 222 nM (17β-HSD2); IC50 >100,000 nM (17β-HSD1) |
| Comparator Or Baseline | Same compound tested against two isoforms in identical conditions |
| Quantified Difference | >450-fold selectivity for 17β-HSD2 over 17β-HSD1 |
| Conditions | Human placental microsomal fraction; [³H]-estradiol as substrate; 20 min incubation; NAD+ cofactor present |
Why This Matters
This selectivity profile is critical for researchers targeting 17β-HSD2 in osteoporosis or steroid metabolism studies, as it minimizes confounding effects from 17β-HSD1 inhibition and reduces off-target liability compared to less selective inhibitors.
- [1] BindingDB. BDBM50358129 (CHEMBL1915950): 2-Hydroxy-But-3-Enoic Acid Allyl Ester. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358129&google=BDBM50358129 View Source
